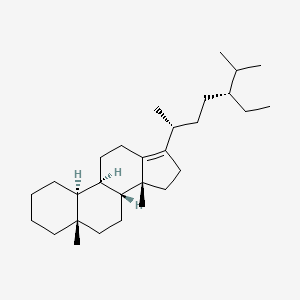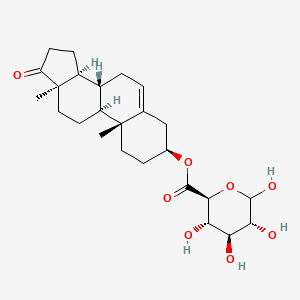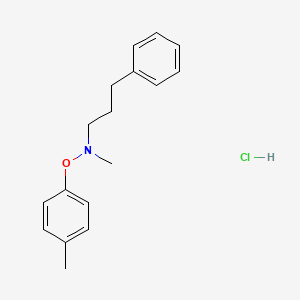![molecular formula C17H11BrN2 B1494455 8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole CAS No. 1449401-87-9](/img/structure/B1494455.png)
8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole
Übersicht
Beschreibung
“8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole” is a chemical compound with the molecular formula C17H11BrN2 . It is a solid substance at 20°C and appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular weight of “8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole” is 323.19 . The structure has been confirmed by NMR .Physical And Chemical Properties Analysis
“8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole” is a solid at 20°C . It appears as a light yellow to brown powder or crystal .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, such as 8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole, have shown potential in antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Applications
Indole derivatives have shown promise in the field of cancer research. They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .
Anti-HIV Potential
Indole derivatives have also been studied for their potential anti-HIV properties. For instance, indolyl and oxochromenyl xanthenone derivatives have been reported for their molecular docking studies as anti-HIV-1 .
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties. This makes them potentially useful in combating oxidative stress, which is implicated in various diseases .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity, making them potentially useful in the treatment of various bacterial and fungal infections .
Use in Organic Electroluminescent Devices
8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole has been identified as a novel aromatic amine compound for use in organic electroluminescent devices .
Antitubercular and Antidiabetic Applications
Indole derivatives have shown potential in antitubercular and antidiabetic applications. This makes them potentially useful in the treatment of tuberculosis and diabetes .
Eigenschaften
IUPAC Name |
8-bromo-5-phenylpyrido[3,2-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2/c18-12-8-9-15-14(11-12)17-16(7-4-10-19-17)20(15)13-5-2-1-3-6-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDKUPWTOMOOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=C2C=CC(=C4)Br)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1494405.png)





![Disodium;[(2S,3R)-3,4-dihydroxy-1-methoxybutan-2-yl] phosphate](/img/structure/B1494425.png)

![Methyl (4r)-4-[(10r,13r,17r)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1494428.png)

